![molecular formula C17H16ClN3OS B119915 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 633283-39-3](/img/structure/B119915.png)

3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Descripción general

Descripción

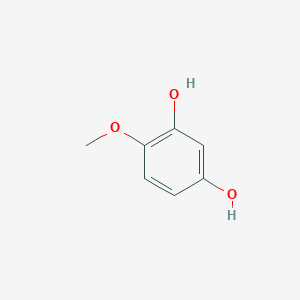

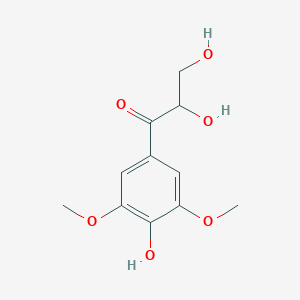

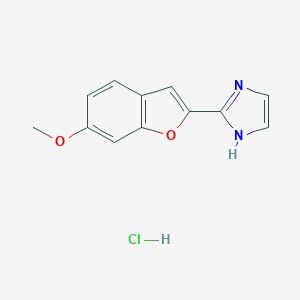

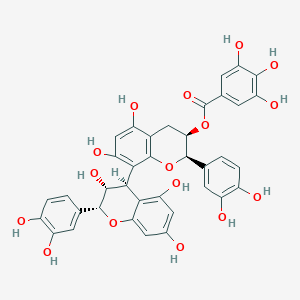

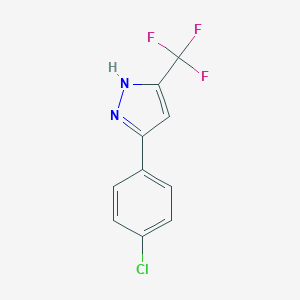

The compound “3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with the molecular formula C17H16ClN3OS . It is a complex organic compound that belongs to the class of organic compounds known as thienopyridines .

Molecular Structure Analysis

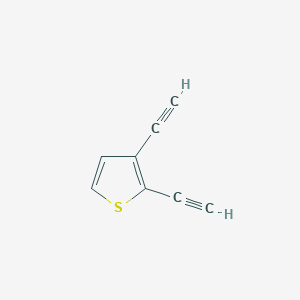

The molecular structure of this compound involves a thieno[2,3-b]pyridine core, which is a bicyclic system consisting of a thiophene ring fused with a pyridine ring . The compound also contains an amine group (-NH2), a carboxamide group (-CONH2), and a chlorophenyl group (-C6H4Cl) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 345.8 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the available resources.Aplicaciones Científicas De Investigación

Allosteric Modulator of M4 Receptors

VU 10010 is a selective allosteric potentiator of M4 acetylcholine receptors . It binds to an allosteric site on the receptor, increasing the affinity for acetylcholine and coupling to G-proteins . This property makes it a valuable tool in the study of M4 receptor function and in the development of drugs targeting these receptors.

Neurological Research

The ability of VU 10010 to modulate M4 acetylcholine receptors has implications in neurological research. For example, it has been used to modulate hippocampal synaptic transmission . This could potentially be useful in the study of neurological disorders where synaptic transmission is impaired.

Drug Development

Given its selective allosteric modulation of M4 receptors, VU 10010 could serve as a lead compound in the development of drugs targeting these receptors . Such drugs could potentially be used in the treatment of a variety of conditions, including neurological disorders and certain types of cancer.

Pharmacokinetic Studies

The specific binding and activity of VU 10010 at M4 receptors make it a useful tool in pharmacokinetic studies . Researchers can use it to investigate the absorption, distribution, metabolism, and excretion of drugs that target these receptors.

Biochemical Assays

VU 10010 can be used in biochemical assays to investigate the function of M4 receptors . Its selective activity at these receptors allows researchers to specifically probe their function in a variety of biological contexts.

Molecular Biology

In molecular biology, VU 10010 can be used to study the structure and function of M4 receptors . Its selective binding to these receptors can provide insights into their structure and the mechanisms by which they transduce signals.

Mecanismo De Acción

Target of Action

The primary target of VU 10010 is the M4 muscarinic acetylcholine receptor (M4 mAChR) . This receptor plays a crucial role in various physiological functions, including neuronal signaling.

Mode of Action

VU 10010 acts as an allosteric potentiator of the M4 mAChR . It binds to an allosteric site on the M4 mAChR, which leads to an increase in the receptor’s affinity for its natural ligand, acetylcholine . This binding also enhances the receptor’s coupling to G proteins .

Biochemical Pathways

The potentiation of the M4 mAChR by VU 10010 affects the downstream signaling pathways of this receptor. Specifically, it increases the response of the M4 receptor to acetylcholine . It has no activity at other machr subtypes .

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body .

Result of Action

The action of VU 10010 leads to an increase in carbachol-induced depression of transmission at excitatory synapses in the hippocampus . This suggests that VU 10010 may have potential effects on neuronal communication and could influence cognitive processes.

Propiedades

IUPAC Name |

3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3OS/c1-9-7-10(2)21-17-13(9)14(19)15(23-17)16(22)20-8-11-3-5-12(18)6-4-11/h3-7H,8,19H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRULFHDSFKYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351931 | |

| Record name | 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

CAS RN |

633283-39-3 | |

| Record name | 3-Azanyl-N-((4-chlorophenyl)methyl)-4,6-dimethyl-thieno(2,3-b)pyridine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633283393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 633283-39-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AZANYL-N-((4-CHLOROPHENYL)METHYL)-4,6-DIMETHYL-THIENO(2,3-B)PYRIDINE-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GR9YM9MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of VU10010?

A: VU10010 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This means that it binds to an allosteric site on the receptor, distinct from the orthosteric site where acetylcholine binds. This binding enhances the receptor's affinity for acetylcholine and increases its coupling to G proteins, leading to amplified downstream signaling. [, , ]

Q2: What are the physiological effects of VU10010 in the hippocampus?

A: In the hippocampus, VU10010 selectively enhances the inhibitory effects of carbachol (a cholinergic agonist) on excitatory synaptic transmission. [, , ] This effect is absent in M4 knockout mice, confirming the selectivity of VU10010 for the M4 receptor subtype. []

Q3: Are there any other known effects of VU10010 on the muscarinic acetylcholine system?

A: In radioligand binding assays using rat brain membranes, VU10010 potentiated the acetylcholine-induced stimulation of [(35)S]GTPγS binding, a measure of G protein activation. [] This effect was observed in various brain regions, including the cortex, hippocampus, and striatum, further confirming the compound's ability to modulate M4 receptor activity. []

- An allosteric potentiator suggests a role for M4 muscarinic acetylcholine receptor (mAChR) in modulating excitatory hippocampal synaptic transmission.

- An allosteric potentiator of M4 mAChR modulates hippocampal synaptic transmission.

- Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats.

- Functional activation of G-proteins coupled with muscarinic acetylcholine receptors in rat brain membranes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.